6-tert-Butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate
Description
6-tert-Butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate is a naphthyridine derivative characterized by a bicyclic core structure with ester substituents at positions 3 and 6, a hydroxyl group at position 4, and a partially hydrogenated ring system.
Properties
Molecular Formula |
C16H22N2O5 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
6-O-tert-butyl 3-O-ethyl 4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6-dicarboxylate |
InChI |
InChI=1S/C16H22N2O5/c1-5-22-14(20)10-8-17-12-6-7-18(9-11(12)13(10)19)15(21)23-16(2,3)4/h8H,5-7,9H2,1-4H3,(H,17,19) |
InChI Key |
ANMPLDIQRSRXCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)CN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and hydroxy groups can be introduced through various substitution reactions.
Carboxylation: The dicarboxylate groups can be added using carboxylation reactions under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the naphthyridine ring.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated naphthyridine ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 6-tert-Butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound is distinguished from analogous naphthyridine derivatives by its unique substitution pattern. Key structural analogs include:
6-(tert-Butyl) 3-ethyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
- Key Difference : Replaces the 4-hydroxy group with a 2-oxo moiety.
- Implications : The oxo group at position 2 may enhance electrophilicity, affecting reactivity in nucleophilic substitution or cyclization reactions .
tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- Key Difference : Substitutes the 3-ethyl ester and 4-hydroxy groups with a 2-chloro substituent.
- Implications : The chloro group increases lipophilicity and may direct halogen bonding in protein-ligand interactions .
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride
- Key Difference : Features a fully saturated tetrahydro ring system and a methyl ester at position 3.
Functional Group Analysis
- 4-Hydroxy Group: Introduces polarity and hydrogen-bonding capacity, which may enhance solubility and binding affinity in biological targets compared to non-hydroxylated analogs like 6-(tert-Butyl) 3-ethyl 2-oxo derivatives .
- tert-Butyl Ester : Provides steric protection to the adjacent carbonyl group, improving stability against hydrolysis relative to methyl or ethyl esters in compounds like methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate .
- Ethyl Ester at Position 3 : Balances lipophilicity and metabolic stability, contrasting with more hydrophilic (e.g., free carboxylic acids) or bulkier (e.g., benzyl esters) substituents .
Data Tables
Biological Activity
6-tert-Butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate (CAS No. 171607-80-0) is a compound belonging to the naphthyridine family, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, neuroprotective effects, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure conducive to various biological interactions. The presence of hydroxyl and carboxylate groups enhances its reactivity and potential for biological activity.
Enzyme Inhibition
One of the notable biological activities of 6-tert-butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine is its role as an inhibitor of acetylcholinesterase (AChE). AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies indicate that this compound exhibits significant inhibitory activity against AChE with IC50 values in the nanomolar range, suggesting a potency comparable to established drugs like tacrine .
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| 6-tert-butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine | AChE | <100 | |
| Tacrine | AChE | ~1000 |
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. For instance, it has been shown to enhance cell viability in models of neurotoxicity induced by amyloid-beta (Aβ) peptides. The compound's mechanism appears to involve the reduction of Aβ aggregation and the stabilization of neuronal membranes .
Antioxidant Activity
The antioxidant properties of 6-tert-butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine have been evaluated using various assays. The compound demonstrated significant free radical scavenging activity, which is essential for mitigating oxidative stress in biological systems. This property is particularly relevant in the context of aging and neurodegenerative diseases .
Case Studies
Several studies have focused on the therapeutic implications of this compound:
- Alzheimer's Disease Model : In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced levels of Aβ plaques in the brain. Behavioral tests indicated enhanced memory retention compared to control groups .
- Inflammation Models : The compound has also been tested for anti-inflammatory properties. In models of induced inflammation, it exhibited a reduction in pro-inflammatory cytokines, suggesting potential use in treating inflammatory disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
